molecular formula C7H9BrN2O B8197779 (Z)-N'-Hydroxybenzimidamide hydrobromide

(Z)-N'-Hydroxybenzimidamide hydrobromide

Cat. No.: B8197779
M. Wt: 217.06 g/mol
InChI Key: XHVJSUZVSQISRA-UHFFFAOYSA-N
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Description

(Z)-N’-Hydroxybenzimidamide hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring, which is a heterocyclic aromatic organic compound. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxybenzimidamide hydrobromide typically involves the reaction of benzimidazole derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt form.

Industrial Production Methods: Industrial production of (Z)-N’-Hydroxybenzimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (Z)-N’-Hydroxybenzimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

(Z)-N’-Hydroxybenzimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxybenzimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Benzimidazole: Shares the benzimidazole ring structure but lacks the hydroxylamine group.

    Hydroxybenzimidazole: Similar structure but without the hydrobromide salt form.

    N’-Hydroxybenzimidamide: Similar compound but in a different salt form.

Uniqueness: (Z)-N’-Hydroxybenzimidamide hydrobromide is unique due to its specific structural features, including the presence of both the hydroxylamine group and the hydrobromide salt form. These features enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-hydroxybenzenecarboximidamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVJSUZVSQISRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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